molecular formula C13H17N3O2 B14734031 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 10553-35-2

4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14734031
CAS No.: 10553-35-2
M. Wt: 247.29 g/mol
InChI Key: QLNMYWDDVBGATO-UHFFFAOYSA-N
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Description

4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two dimethylamino groups attached to the isoindole core, which imparts distinct electronic and steric characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4,7-dichloro-2-methylisoindole-1,3-dione with dimethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by dimethylamino groups.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced isoindole derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound’s electronic properties also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4,7-Bis(dimethylamino)-1,10-phenanthroline: Similar in structure but with a phenanthroline core.

    4,7-Bis(dimethylamino)-2-phenylisoindole-1,3(2H)-dione: Contains a phenyl group instead of a methyl group.

Uniqueness

4,7-Bis(dimethylamino)-2-methyl-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and electronic properties, which make it suitable for applications in various fields, including materials science and medicinal chemistry.

Properties

CAS No.

10553-35-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4,7-bis(dimethylamino)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C13H17N3O2/c1-14(2)8-6-7-9(15(3)4)11-10(8)12(17)16(5)13(11)18/h6-7H,1-5H3

InChI Key

QLNMYWDDVBGATO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2C1=O)N(C)C)N(C)C

Origin of Product

United States

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